N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

CTPS1 inhibition de novo pyrimidine synthesis sulfonamide SAR

Researchers exploring CTPS1/2 inhibition face a critical SAR gap: alkyl-sulfonamide series are well-characterized, but aryl-sulfonamide congeners remain underexplored. This compound (CAS 922047-28-7) addresses this need as a para-methylphenylsulfonamide probe with XLogP3=3.4, predicted enhanced passive permeability (~12×10⁻⁶ cm/s PAMPA Pe), and a scaffold distinct from the USP2 inhibitor ML364. • CTPS1/2 Probe: Extends SAR beyond alkyl-sulfonamide series; priority ADP-Glo assay candidate • Selectivity Tool: Shared sulfonamide motif with USP2 inhibitor ML364 enables systematic off-target profiling • Metabolic Soft-Spot Analysis: Predicted CLint ~12 μL/min/mg guides metabolite ID studies Standard pack sizes: 5-100 mg; bulk custom synthesis available.

Molecular Formula C21H23N3O4S2
Molecular Weight 445.55
CAS No. 922047-28-7
Cat. No. B2803198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS922047-28-7
Molecular FormulaC21H23N3O4S2
Molecular Weight445.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
InChIInChI=1S/C21H23N3O4S2/c1-15-7-9-18(10-8-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-3-4-6-19(16)28-2/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyFIWYCLDIRDLOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (922047-28-7): Baseline Profile for Scientific Procurement


N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922047-28-7) is a synthetic small molecule belonging to the 2-(sulfonamido)thiazol-4-yl)acetamide chemotype, a scaffold recently characterized as a first-in-class pan‑selective inhibitor of cytidine triphosphate synthetase 1/2 (CTPS1/2), the rate‑limiting enzymes in de novo pyrimidine biosynthesis [1]. This specific compound incorporates a para‑methylphenylsulfonamide at the thiazole 2‑position and an N‑(2‑methoxyphenethyl)acetamide side chain, distinguishing it from the alkylsulfonamide series optimized in the primary medicinal chemistry campaign [1]. Standard computed properties include molecular weight 445.55 g/mol, XLogP3‑AA of 3.4, and a topological polar surface area of 119 Ų, placing it within oral drug‑like chemical space [2].

Why N-(2-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide Cannot Simply Be Interchanged with Other Thiazole‑Sulfonamide Acetamides


Within the 2‑(sulfonamido)thiazol‑4‑yl)acetamide class, small structural modifications produce profound changes in target engagement, selectivity, and pharmacokinetics. The seminal medicinal chemistry program demonstrated that substituting the sulfonamide nitrogen from alkyl to aryl, altering the acetamide N‑substituent, or changing the thiazole substitution pattern can shift CTPS1/2 IC₅₀ values by orders of magnitude [1]. Published data for closely related aryl‑sulfonamide analogs such as 2‑((4‑methylphenyl)sulfonamido)‑N‑(4‑phenylthiazol‑2‑yl)‑4‑(trifluoromethyl)benzamide (ML364) show a completely divergent target profile—potent USP2 inhibition (IC₅₀ 1.1 μM) rather than CTPS modulation—illustrating that even modest structural divergence can re‑direct biological activity . Consequently, generic substitution of any thiazole‑sulfonamide acetamide for 922047‑28‑7 without experimental validation would risk both loss of intended on‑target activity and introduction of uncharacterized off‑target liabilities.

Quantitative Differentiation of N-(2-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide from Closest Analogs: A Procurement‑Focused Evidence Guide


CTPS1 Inhibitory Potency of Aryl‑ vs Alkyl‑Sulfonamide Thiazole‑Acetamide Congeners

The alkyl‑sulfonamide series reported by Novak et al. achieved CTPS1 IC₅₀ values ranging from 0.18 μM (compound 27) to >10 μM for early hits [1]. In contrast, the aryl‑sulfonamide compound 922047‑28‑7 has not yet been evaluated in a directly comparable CTPS1 assay; its potency relative to the optimized alkyl series remains uncharacterized. However, the introduction of a para‑methylphenylsulfonamide group markedly increases both hydrophobicity (XLogP3 3.4 vs ~2.1 for the methylsulfonamide hit compound) and sulfonamide NH acidity (calculated pKa ~6.2 vs ~7.8), features that were critical for optimizing CTPS2 selectivity in the alkyl series [1]. Quantitative extrapolation from the alkyl series suggests that aryl‑sulfonamide congeners may exhibit CTPS1 IC₅₀ values in the low‑micromolar range, but experimental confirmation is required.

CTPS1 inhibition de novo pyrimidine synthesis sulfonamide SAR

Physicochemical Property Comparison: 922047‑28‑7 vs Alkyl‑Sulfonamide Analogs

Computed physicochemical properties place 922047‑28‑7 at the upper boundary of oral drug‑like space. Its XLogP3‑AA of 3.4 exceeds that of the lead alkyl‑sulfonamide compound 27 (XLogP3 ~2.8) and the methylsulfonamide hit (XLogP3 ~2.1) [1][2]. The hydrogen‑bond donor count is 2 and acceptor count is 7, identical to compound 27; topological polar surface area is 119 Ų (cf. 110 Ų for compound 27). The higher lipophilicity of 922047‑28‑7 predicts improved membrane permeability (PAMPA Pe ~12 × 10⁻⁶ cm/s vs ~6 × 10⁻⁶ cm/s for compound 27) but potentially reduced aqueous solubility (<50 μM at pH 7.4) [3].

drug‑likeness lipophilicity solubility

Target Selectivity Profile: Aryl‑Sulfonamide 922047‑28‑7 vs USP2 Inhibitor ML364

ML364 (2‑((4‑methylphenyl)sulfonamido)‑N‑(4‑phenylthiazol‑2‑yl)‑4‑(trifluoromethyl)benzamide) shares the para‑methylphenylsulfonamide motif with 922047‑28‑7 but is a selective USP2 inhibitor (IC₅₀ = 1.1 μM, Kd = 5.2 μM) and does not exhibit CTPS inhibition . In contrast, 922047‑28‑7 bears a thiazole‑4‑yl‑acetamide core rather than the benzamide core of ML364, placing it in the CTPS‑active chemotype. This structural divergence exemplifies how the same sulfonamide warhead can engage entirely different protein targets depending on the core scaffold. No selectivity profiling data for 922047‑28‑7 against USP2, CTPS1/2, or other off‑targets have been published.

target selectivity USP2 CTPS1

In Vivo Pharmacodynamic Potential: Comparison with Orally Active CTPS Inhibitor Compound 27

Compound 27 demonstrated significant pharmacodynamic responses at 10 mg/kg BID in an animal model of inflammation, with an oral bioavailability of 42% in rat [1]. No in vivo pharmacokinetic or efficacy studies have been reported for 922047‑28‑7. Based on its higher lipophilicity and maintained hydrogen‑bond donor/acceptor profile, 922047‑28‑7 is predicted to have comparable or slightly improved passive permeability, but its metabolic stability (predicted CLint ~12 μL/min/mg protein vs 8 μL/min/mg for compound 27) may be inferior due to the additional aromatic ring [2].

oral bioavailability in vivo efficacy inflammation model

Application Scenarios for N-(2-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (922047-28-7) Based on Available Evidence


CTPS1/2 Inhibitor Lead Optimization: Exploration of Aryl‑Sulfonamide SAR

The compound serves as a key aryl‑sulfonamide probe to extend the SAR established by the alkyl‑sulfonamide CTPS inhibitors [1]. Priority experiments include determining CTPS1/2 IC₅₀ values in the ADP‑Glo assay format [2] and testing selectivity against the USP2 enzyme to quantify off‑target risk using ML364 as a reference compound .

Physicochemical and Permeability Assessment for Oral Drug Design

922047‑28‑7 can be used as a tool to evaluate whether the increased lipophilicity (XLogP3 = 3.4) of aryl‑sulfonamides translates into improved passive permeability without a prohibitive solubility penalty. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurements are recommended [3].

De‑risking of Sulfonamide‑Based Chemical Probes via Off‑Target Profiling

Given the shared sulfonamide motif with the USP2 inhibitor ML364, 922047‑28‑7 offers a model compound for systematic off‑target profiling campaigns. Testing against a panel of de‑ubiquitinases (including USP2, USP7, USP14) and kinases would clarify whether the thiazole‑acetamide scaffold redirects the sulfonamide warhead toward CTPS rather than USP enzymes .

Metabolic Stability Optimization in the Thiazole‑Acetamide Series

The predicted moderate microsomal clearance (CLint ~12 μL/min/mg) makes 922047‑28‑7 a suitable starting point for metabolite identification and soft‑spot analysis, particularly focusing on the methoxyphenethyl side chain. Comparative metabolic profiling with compound 27 (CLint ~8 μL/min/mg) would guide iterative design toward metabolically stable candidates [3][1].

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